molecular formula C11H18O4 B13744156 Hexanoic acid,2-(ethoxymethylene)-3-oxo-,ethyl ester

Hexanoic acid,2-(ethoxymethylene)-3-oxo-,ethyl ester

Cat. No.: B13744156
M. Wt: 214.26 g/mol
InChI Key: LECIVGGFOMFFFQ-HJWRWDBZSA-N
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Description

Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester is an organic compound with the molecular formula C10H16O4 It is an ester derivative of hexanoic acid, characterized by the presence of an ethoxymethylene group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester can be synthesized through the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Hexanoic acid+EthanolAcid CatalystHexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester+Water\text{Hexanoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester} + \text{Water} Hexanoic acid+EthanolAcid Catalyst​Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and ethanol.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxymethylene group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Hexanoic acid and ethanol.

    Reduction: Hexanoic acid, 2-(ethoxymethylene)-3-hydroxy-, ethyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing hexanoic acid and ethanol. The keto group may participate in redox reactions, influencing cellular pathways and metabolic processes.

Comparison with Similar Compounds

Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester can be compared with other similar compounds such as:

    Hexanoic acid, ethyl ester: Lacks the ethoxymethylene and keto groups, resulting in different chemical properties and reactivity.

    Hexanoic acid, 2-methoxyethyl ester: Contains a methoxy group instead of an ethoxymethylene group, leading to variations in its chemical behavior and applications.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl (2Z)-2-(ethoxymethylidene)-3-oxohexanoate

InChI

InChI=1S/C11H18O4/c1-4-7-10(12)9(8-14-5-2)11(13)15-6-3/h8H,4-7H2,1-3H3/b9-8-

InChI Key

LECIVGGFOMFFFQ-HJWRWDBZSA-N

Isomeric SMILES

CCCC(=O)/C(=C/OCC)/C(=O)OCC

Canonical SMILES

CCCC(=O)C(=COCC)C(=O)OCC

Origin of Product

United States

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